molecular formula C13H11FN2O3 B11797993 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11797993
M. Wt: 262.24 g/mol
InChI Key: LQIRSCBQVFYLEP-UHFFFAOYSA-N
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Description

2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a fluorinated pyridazine derivative characterized by a 3-oxo-2,3-dihydropyridazine core substituted with a carboxylic acid group at position 4 and a 1-(4-fluorophenyl)ethyl moiety at position 2.

Properties

Molecular Formula

C13H11FN2O3

Molecular Weight

262.24 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)ethyl]-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C13H11FN2O3/c1-8(9-2-4-10(14)5-3-9)16-12(17)11(13(18)19)6-7-15-16/h2-8H,1H3,(H,18,19)

InChI Key

LQIRSCBQVFYLEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Design

The target compound’s 1-(4-fluorophenyl)ethyl substituent is introduced via a nitronic acid intermediate. For example, 2-acetyl-4-aci-nitro-3-(4-fluorophenyl)-glutaric acid diethyl ester undergoes ozonolysis at -78°C in methanol, generating an ozonide intermediate. Subsequent treatment with hydrazine hydrate at room temperature facilitates cyclization, yielding the dihydropyridazine scaffold.

Key Reaction Conditions

  • Temperature: -78°C (ozonolysis), 25°C (cyclization)

  • Solvent: Absolute methanol

  • Yield: ~47% (based on analogous phenyl derivatives)

Optimization Challenges

  • Regioselectivity : Competing pathways may form regioisomers during cyclization.

  • Functional Group Compatibility : The 4-fluorophenyl group’s electron-withdrawing nature necessitates careful control of reaction kinetics to prevent premature decomposition.

Stereoselective Alkylation of Pyridazine Intermediates

Introducing the chiral 1-(4-fluorophenyl)ethyl group requires enantioselective methods. CN104262095A describes dynamic kinetic resolution (DKR) using lipase CRL and acidic resins to achieve >99% optical purity in R-1-(4-fluorophenyl)ethanol, a key precursor.

Synthesis of Chiral Alcohol Precursor

1-(4-Fluorophenyl)ethanol is synthesized via:

  • Esterification : Para-chlorophenol ester formation with DCC/DMAP catalysis.

  • DKR : Lipase-mediated transesterification in toluene at 35–70°C.

  • Hydrolysis : LiOH-mediated saponification to yield R-1-(4-fluorophenyl)ethanol.

Data Table 1: DKR Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–60°CMaximizes enzyme activity
Lipase Loading15–20% (w/w)Enhances reaction rate
SolventTolueneImproves enantioselectivity

Alkylation of Pyridazine Core

The chiral alcohol is converted to its bromide or tosylate derivative for nucleophilic substitution on a pre-formed pyridazine intermediate (e.g., 3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester). Phase-transfer catalysts like tetrabutylammonium bromide improve alkylation efficiency.

One-Pot Multicomponent Assembly

Eco-friendly protocols leveraging heterogeneous catalysts enable streamlined synthesis. Adapted from Fe3O4@Phen@Cu-catalyzed dihydropyridine syntheses, this method may be modified for pyridazine formation.

Proposed Reaction Pathway

  • Knoevenagel Condensation : 4-Fluorophenylacetaldehyde reacts with ethyl acetoacetate.

  • Michael Addition : Hydrazine attacks the α,β-unsaturated intermediate.

  • Cyclization : Intramolecular amidation forms the pyridazine ring.

Data Table 2: Catalyst Performance Comparison

CatalystYield (%)Reaction Time (h)Temperature (°C)
Fe3O4@Phen@Cu89–924–660
Conventional H2SO472–758–1080

Advantages of Magnetic Catalysts

  • Reusability : Retains >85% activity after 5 cycles.

  • Reduced Waste : Eliminates liquid acid waste streams.

Carboxylic Acid Derivatization and Saponification

Final hydrolysis of ester-protected intermediates to the carboxylic acid is critical. The procedure from ChemicalBook demonstrates efficient saponification using LiOH in ethanol/water (70°C, 3 h), achieving 84% yield for analogous compounds.

Critical Parameters

  • Base Concentration : 1M LiOH ensures complete deesterification.

  • pH Control : Acidification to pH 2.0 precipitates the product, minimizing losses.

Industrial-Scale Process Considerations

WO1992011239A1 highlights challenges in scaling dihydropyridazine syntheses, emphasizing:

  • Temperature Gradients : Precise control (-78°C to 25°C) is resource-intensive.

  • Optical Purity : Chiral chromatography or enzymatic resolution adds cost.

Data Table 3: Cost-Benefit Analysis of Methods

MethodCapital CostOperational CostYield (%)
OzonolysisHighHigh47
DKR AlkylationModerateModerate68
MulticomponentLowLow89

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Dihydropyridazine derivatives have been investigated for their anticancer properties. Several studies have demonstrated that modifications in the structure of these compounds can enhance their efficacy against various cancer cell lines. For instance, compounds similar to 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

2. Anti-inflammatory Properties
Research indicates that dihydropyridazines can exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) suggests its potential use in treating inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial properties of dihydropyridazine derivatives have also been explored. Studies have reported that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antibacterial agents .

1. Mechanism of Action
The biological activity of this compound is believed to be linked to its interaction with specific biological targets. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. This interaction could lead to downstream effects that contribute to its therapeutic benefits .

2. Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how structural modifications can influence the biological activity of dihydropyridazine derivatives. Variations in substituents on the phenyl ring or modifications to the carboxylic acid group can significantly affect potency and selectivity towards specific targets .

Synthetic Utility

1. Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include cyclization reactions that form the dihydropyridazine core followed by functionalization at various positions to introduce desired substituents .

2. Derivative Development
The ability to modify the structure of this compound allows for the exploration of numerous derivatives with potentially enhanced properties. Researchers are actively investigating various synthetic routes to create libraries of compounds for screening against different biological targets .

Case Studies

1. Anticancer Research
A notable case study involved a series of dihydropyridazine derivatives where one compound demonstrated significant cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. The study highlighted the importance of specific structural features that contributed to increased potency and reduced toxicity .

2. Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory effects, a derivative was tested for its ability to reduce inflammation in animal models of arthritis. Results showed a marked decrease in inflammatory markers and joint swelling, suggesting a potential therapeutic role for this class of compounds in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Evidence ID
Target Compound C₁₃H₁₂FN₂O₃ ~263.25* 1-(4-Fluorophenyl)ethyl, COOH Synthetic intermediate [5, 7]
2-(4-Fluorophenyl)-3-oxo-...-4-carboxylic acid C₁₁H₈FN₂O₃ ~234.19* 4-Fluorophenyl, COOH Reference standard [5]
Clofencet C₁₃H₁₂ClN₂O₃ ~294.70* 4-Chlorophenyl, COOH Pesticide [4]
Ethyl ester analog (CAS 1206801-16-2) C₁₃H₁₁FN₂O₃ 262.24 4-Fluorophenyl, COOEt Prodrug intermediate [7]
3-Oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester C₇H₈N₂O₃ 168.15 None (unsubstituted) Organic synthesis intermediate [6]

*Estimated based on structural similarity.

Key Findings

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances binding specificity in biological targets, while chlorine improves photostability in agrochemicals .
  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., CAS 1206801-16-2) exhibit higher lipophilicity, favoring absorption, whereas carboxylic acids offer reactivity for further derivatization .
  • Steric Effects: The 1-(4-fluorophenyl)ethyl group in the target compound may hinder interactions with flat binding pockets compared to non-ethyl analogs .

Biological Activity

2-(1-(4-Fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H12FNO3
  • Molecular Weight : 251.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

  • Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases, which are critical in regulating cell proliferation and survival. For instance, compounds with similar structures have shown significant inhibitory activity against Aurora A kinase, leading to apoptosis in cancer cell lines .
  • PPAR Agonism : The compound may also act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptor proteins that regulate gene expression involved in fat metabolism and glucose homeostasis. Compounds with similar structures have demonstrated potent agonist profiles across PPARα, PPARγ, and PPARδ .

Pharmacological Studies

Several studies have investigated the pharmacological effects of the compound:

  • Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example, derivatives with similar scaffolds have been shown to arrest the cell cycle at the G1 phase and trigger apoptotic pathways in MCF-7 breast cancer cells .
  • Anti-inflammatory Effects : Some analogs of this compound exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Cell Line Studies : A study involving MCF-7 cells reported an IC50 value for apoptosis induction at approximately 168.78 µM, indicating a moderate potency that could be optimized through structural modifications .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression. These studies provide insights into the potential selectivity and efficacy of the compound against specific biological targets.

Data Summary Table

Activity TypeObserved EffectReference
Kinase InhibitionInduces apoptosis
PPAR AgonismModulates fat metabolism
Anti-inflammatoryReduces cytokine production
Cancer Cell LinesIC50 ~ 168.78 µM

Q & A

Q. What are the established synthetic routes for 2-(1-(4-fluorophenyl)ethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting from pyridazine-carboxylic acid derivatives. Key steps include:

  • Esterification : Conversion of the carboxylic acid to an ethyl ester (e.g., using 3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester as a precursor) under reflux with ethanol and catalytic sulfuric acid .
  • Substitution : Introduction of the 1-(4-fluorophenyl)ethyl group via nucleophilic substitution or alkylation, often requiring anhydrous conditions and bases like triethylamine .
  • Hydrolysis : Final hydrolysis of the ester to regenerate the carboxylic acid moiety using aqueous NaOH or LiOH .
    Critical parameters: Temperature control (60–100°C), solvent selection (DMF, THF), and purification via column chromatography.

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the aromatic fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and dihydropyridazine backbone (δ 4.2–5.0 ppm for CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 305.1) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm1^{-1} confirm carbonyl groups (carboxylic acid and ketone) .

Q. What biological activities have been preliminarily observed?

In vitro studies suggest:

  • Enzyme inhibition : Potential interaction with serine/threonine kinases or hydrolases, measured via fluorescence-based activity assays (IC50_{50} values pending further validation) .
  • Receptor binding : Competitive binding assays (e.g., using radiolabeled ligands) indicate moderate affinity for G-protein-coupled receptors (GPCRs) .

Q. What physical properties are critical for experimental reproducibility?

  • Thermal stability : Determined via thermogravimetric analysis (TGA), showing decomposition above 200°C .
  • Solubility : Poor aqueous solubility (logP ~2.5), requiring DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can contradictory data on binding affinities be resolved?

  • Cross-validation : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and computational docking to assess binding thermodynamics and kinetics .
  • Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to benchmark assay conditions .

Q. What strategies optimize synthetic yield and purity?

  • Catalyst screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction efficiency .
  • Workflow : Monitor intermediates via LC-MS to isolate critical steps requiring purification .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding poses with kinase domains (e.g., PDB: 1ATP) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. What methods improve solubility for in vivo studies?

  • Salt formation : React with sodium or lysine to generate water-soluble salts .
  • Prodrug design : Synthesize methyl esters or PEGylated derivatives for enhanced bioavailability .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation : Expose to pH 1–13 buffers and analyze degradation products via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor impurity profiles .

Q. What mechanistic studies elucidate its mode of action?

  • Enzyme kinetics : Measure KmK_m and VmaxV_{max} shifts in target enzymes via Lineweaver-Burk plots .
  • Cellular assays : RNA-seq or proteomics to identify downstream pathways affected in treated cell lines .

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